1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a chemical compound with the molecular formula C10H13BrO3 and a molecular weight of 261.117 g/mol . It is a brominated derivative of a bicyclic lactone, characterized by its unique structure which includes a bromine atom, three methyl groups, and an oxabicyclo framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione typically involves the bromination of 5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of bromine .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is used in various scientific research applications:
Mechanism of Action
The mechanism of action for 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves its reactivity due to the presence of the bromine atom and the strained bicyclic structure . The bromine atom can participate in nucleophilic substitution reactions, while the bicyclic framework can influence the compound’s reactivity and stability . Molecular targets and pathways are not well-defined due to the compound’s primary use in research .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- 5,8,8-Trimethyl-6-azabicyclo[3.2.1]octane-4,7-dione
- 1,8,8-Trimethyl-3-thiazol-2-yl-3-azabicyclo[3.2.1]octane-2,4-dione
Uniqueness
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and azabicyclo analogs . The bromine atom makes it a valuable intermediate in organic synthesis, allowing for further functionalization .
Properties
IUPAC Name |
1-bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-8(2)9(3)4-5-10(8,11)7(13)14-6(9)12/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWJLPKKKYWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)OC2=O)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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